molecular formula C11H19FN4 B1653375 {[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine CAS No. 1820570-15-7

{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine

Cat. No. B1653375
CAS RN: 1820570-15-7
M. Wt: 226.29
InChI Key: HFNATPOJGSXDFA-UWVGGRQHSA-N
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Description

The compound “{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecule has a fluorine atom attached to the pyrrolidine ring and a methyl group attached to the nitrogen of the imidazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and imidazole rings in separate steps, followed by their connection via a carbon-carbon bond . The fluorine atom could be introduced via a halogenation reaction, and the methyl group could be added via an alkylation reaction .


Molecular Structure Analysis

The molecular formula of the compound is C11H19FN4 . The structure includes a pyrrolidine ring and an imidazole ring, which are both five-membered rings. The pyrrolidine ring contains four carbon atoms and one nitrogen atom, while the imidazole ring contains three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The compound, due to the presence of the imidazole and pyrrolidine rings, could participate in a variety of chemical reactions. The imidazole ring, for instance, is known to participate in nucleophilic substitution reactions, while the pyrrolidine ring can undergo reactions such as ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the fluorine atom could affect the compound’s reactivity and the polarity of the molecule .

Scientific Research Applications

Pyrrolidine-Based Drug Discovery

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Imidazole-Based Drug Discovery

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Selective Androgen Receptor Modulators (SARMs)

Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs). For example, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been developed by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Anti-Tubercular Potential

Imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain . For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4] thiadiazole compounds have demonstrated significant anti-tubercular activity .

properties

IUPAC Name

1-[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN4/c1-13-6-10-5-9(12)7-16(10)8-11-14-3-4-15(11)2/h3-4,9-10,13H,5-8H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNATPOJGSXDFA-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(CN1CC2=NC=CN2C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1C[C@@H](CN1CC2=NC=CN2C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601119795
Record name 2-Pyrrolidinemethanamine, 4-fluoro-N-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]-, (2S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820570-15-7
Record name 2-Pyrrolidinemethanamine, 4-fluoro-N-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]-, (2S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820570-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinemethanamine, 4-fluoro-N-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]-, (2S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine
Reactant of Route 2
{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine
Reactant of Route 3
Reactant of Route 3
{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine
Reactant of Route 4
{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine
Reactant of Route 5
{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine
Reactant of Route 6
{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine

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